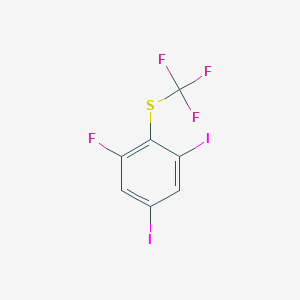
1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene is an organofluorine compound characterized by the presence of iodine, fluorine, and trifluoromethylthio groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as cesium fluoride or potassium fluoride.
Trifluoromethylthiolation: The trifluoromethylthio group can be introduced using reagents like trifluoromethylthiolating agents (e.g., trifluoromethylthio anion sources).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly involving the iodine atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique functional groups make it a valuable intermediate in the development of pharmaceuticals.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe or reagent in biochemical studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene
- 1,5-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene
- 1,5-Diiodo-3-chloro-2-(trifluoromethylthio)benzene
Uniqueness
1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both iodine and fluorine atoms, along with the trifluoromethylthio group, makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C7H2F4I2S |
|---|---|
Molecular Weight |
447.96 g/mol |
IUPAC Name |
1-fluoro-3,5-diiodo-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-4-1-3(12)2-5(13)6(4)14-7(9,10)11/h1-2H |
InChI Key |
ATTAGIQFXFIRGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)SC(F)(F)F)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


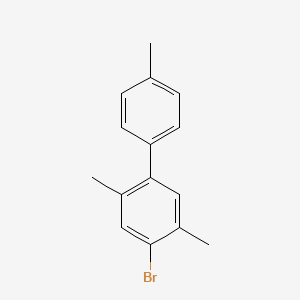
![2-{[Bis(4-fluorophenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B14036897.png)
![3-Quinolineethanol, 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-2-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14036902.png)
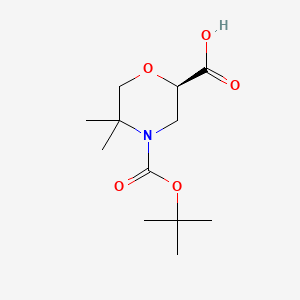


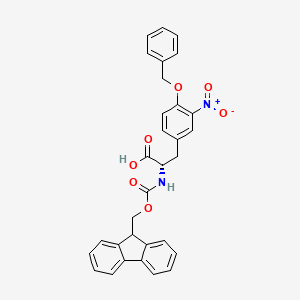

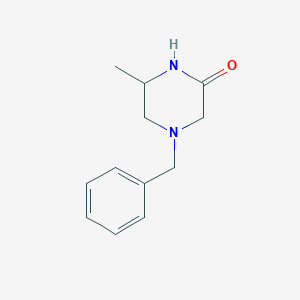

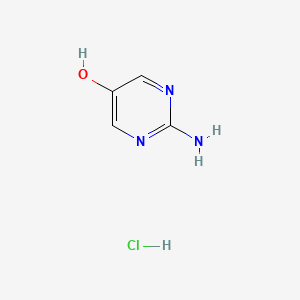


![4-Chloroimidazo[5,1-F][1,2,4]triazine hcl](/img/structure/B14036972.png)
